Sappanchalcone

Description

Sappanchalcone has been reported in Biancaea sappan and Biancaea decapetala with data available.

RN given from Toxline; RN not in Chemline 3/85; structure given in first source

Properties

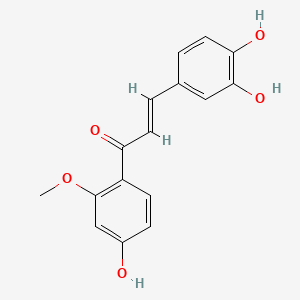

IUPAC Name |

(E)-3-(3,4-dihydroxyphenyl)-1-(4-hydroxy-2-methoxyphenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c1-21-16-9-11(17)4-5-12(16)13(18)6-2-10-3-7-14(19)15(20)8-10/h2-9,17,19-20H,1H3/b6-2+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVGNTXGHBHMJDO-QHHAFSJGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)O)C(=O)C=CC2=CC(=C(C=C2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)O)C(=O)/C=C/C2=CC(=C(C=C2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501317382 |

Source

|

| Record name | Sappanchalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94344-54-4 |

Source

|

| Record name | Sappanchalcone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94344-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sappanchalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094344544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sappanchalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Sappanchalcone: A Technical Guide to its Origins, Discovery, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sappanchalcone is a naturally occurring chalcone isolated from the heartwood of Caesalpinia sappan L., a plant with a long history of use in traditional medicine throughout Southeast Asia. First identified in 1984, this bioactive flavonoid has since garnered significant scientific interest for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. This technical guide provides a comprehensive overview of the origins, discovery, and key experimental methodologies related to Sappanchalcone. It details the protocols for its extraction from natural sources and its chemical synthesis. Furthermore, this document elucidates the molecular signaling pathways through which Sappanchalcone exerts its biological effects, supported by quantitative data from various studies. The information is presented to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.

Origins and Discovery

Natural Source

Sappanchalcone is a phytochemical found in the heartwood of Caesalpinia sappan L., a flowering tree belonging to the legume family (Fabaceae).[1][2][3] This plant, commonly known as Sappanwood or Indian Redwood, is native to Southeast Asia, including India, Malaysia, and Indonesia.[4] The heartwood of C. sappan is characterized by the presence of various bioactive compounds, including brazilin, brazilein, and protosappanin A, in addition to Sappanchalcone.[4]

Initial Identification

The first isolation and characterization of Sappanchalcone from Caesalpinia sappan L. were reported by Nagai et al. in 1984. In their work, they identified Sappanchalcone and proposed it as a biosynthetic precursor to brazilin, another prominent compound in the plant.

Chemical Structure

Sappanchalcone is a member of the chalcone class of flavonoids. Its chemical structure is defined as (E)-3-(3,4-dihydroxyphenyl)-1-(4-hydroxy-2-methoxyphenyl)prop-2-en-1-one, with the molecular formula C₁₆H₁₄O₅.

Experimental Protocols

Extraction and Isolation from Caesalpinia sappan

The following protocol is a composite of methodologies described in the literature for the extraction and purification of Sappanchalcone from the heartwood of C. sappan.

-

Preparation of Plant Material : The dried heartwood of Caesalpinia sappan is ground into a coarse powder.

-

Extraction :

-

The powdered heartwood (e.g., 0.5 kg) is extracted with 95% ethanol (e.g., 3 x 1.5 L) under reflux. Alternatively, a methanolic extraction can be performed.

-

The resulting filtrate is concentrated under reduced pressure to yield a crude extract.

-

-

Solvent Partitioning :

-

The crude extract is suspended in water and then successively partitioned with n-hexane, methylene chloride (or chloroform), and ethyl acetate. Sappanchalcone is typically enriched in the chloroform or ethyl acetate fraction.

-

-

Chromatographic Purification :

-

The enriched fraction (e.g., the ethyl acetate fraction) is subjected to silica gel column chromatography.

-

The column is eluted with a gradient system of methylene chloride and methanol (e.g., from 50:1 to 0:1, v/v).

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing Sappanchalcone may be further purified using Sephadex LH-20 column chromatography, eluting with a solvent such as 50% methanol.

-

Chemical Synthesis via Claisen-Schmidt Condensation

Sappanchalcone can be synthesized chemically through a Claisen-Schmidt condensation reaction. This method involves the base-catalyzed reaction of an appropriate acetophenone and benzaldehyde.

-

Reactants : The key precursors for the synthesis of Sappanchalcone are 4'-hydroxy-2'-methoxyacetophenone and 3,4-dihydroxybenzaldehyde.

-

General Procedure :

-

Equimolar amounts of 4'-hydroxy-2'-methoxyacetophenone and 3,4-dihydroxybenzaldehyde are dissolved in a suitable solvent, such as ethanol or methanol.

-

A strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), is added to the mixture to catalyze the condensation.

-

The reaction mixture is stirred at room temperature or heated under reflux for several hours, with the progress monitored by TLC.

-

Upon completion, the mixture is cooled and acidified with a dilute acid (e.g., HCl) to neutralize the base and precipitate the product.

-

The crude Sappanchalcone is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.

-

Quantitative Data

The biological activity of Sappanchalcone has been quantified in several studies, particularly in the context of its anticancer effects.

| Cell Line | Assay Type | IC₅₀ (µM) | Reference |

| HCT116 (human colon cancer) | Cell Viability | 37.33 | |

| SW480 (human colon cancer) | Cell Viability | 54.23 |

Signaling Pathways and Mechanisms of Action

Sappanchalcone exerts its biological effects by modulating several key signaling pathways involved in apoptosis and inflammation.

Apoptosis Induction in Cancer Cells

Sappanchalcone has been shown to induce apoptosis in various cancer cell lines through both caspase-dependent and -independent mechanisms.

-

p53-Dependent Mitochondrial Pathway : In cancer cells with wild-type p53, such as HCT116, Sappanchalcone treatment leads to the phosphorylation of p53. This, in turn, upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2. The increased Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization, cytochrome c release, and subsequent activation of caspase-9 and caspase-3, culminating in apoptosis.

-

MAPK and NF-κB Signaling : Sappanchalcone can also activate the p38, ERK, and JNK MAP kinase pathways, as well as the NF-κB signaling pathway. The activation of these pathways contributes to the suppression of cancer cell growth and the induction of apoptosis.

-

AIF-Dependent Pathway : In a caspase-independent manner, Sappanchalcone can increase reactive oxygen species (ROS) levels, leading to the release of Apoptosis-Inducing Factor (AIF) from the mitochondria and its translocation to the nucleus, which also results in apoptosis.

Caption: Apoptotic signaling pathways induced by Sappanchalcone.

Anti-inflammatory Mechanism

Sappanchalcone demonstrates significant anti-inflammatory properties, which are particularly relevant in the context of conditions like rheumatoid arthritis.

-

Inhibition of Pro-inflammatory Cytokines : Sappanchalcone has been shown to reduce the serum levels of pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β, in animal models of arthritis.

-

Modulation of the NF-κB Pathway : The anti-inflammatory effects of Sappanchalcone are, at least in part, mediated through the inhibition of the canonical NF-κB signaling pathway. By preventing the activation and nuclear translocation of NF-κB, Sappanchalcone can downregulate the expression of various inflammatory mediators, such as iNOS and COX-2.

Caption: Anti-inflammatory mechanism of Sappanchalcone via NF-κB inhibition.

Conclusion

Sappanchalcone, a chalcone derived from the heartwood of Caesalpinia sappan, stands out as a promising natural product for further investigation in drug development. Its well-characterized origins and the availability of established protocols for its isolation and synthesis provide a solid foundation for future research. The elucidation of its mechanisms of action, particularly its ability to induce apoptosis in cancer cells and suppress key inflammatory pathways, highlights its therapeutic potential. This guide offers a detailed technical resource to aid scientists and researchers in exploring the full potential of Sappanchalcone as a lead compound for novel therapeutics.

References

- 1. WO2007066928A1 - Use of the extract of caesalpinia sappan l. and compounds therefrom - Google Patents [patents.google.com]

- 2. Molecular Mechanisms of Antiproliferative Effects of Natural Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mechanism of sappanchalcone-induced growth inhibition and apoptosis in human oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Sappanchalcone: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sappanchalcone, a chalcone derived from the heartwood of Caesalpinia sappan Linn., has emerged as a promising natural compound with a diverse range of pharmacological activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and significant biological effects of Sappanchalcone. Particular focus is placed on its anti-inflammatory, antioxidant, and anticancer properties, with a detailed exploration of the underlying molecular mechanisms and signaling pathways. This document aims to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Physicochemical Properties

Sappanchalcone, with the IUPAC name (2E)-3-(3,4-Dihydroxyphenyl)-1-(4-hydroxy-2-methoxyphenyl)-2-propen-1-one, is a flavonoid belonging to the chalcone class.[1][2] Its chemical structure is characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system.

Table 1: Physicochemical Properties of Sappanchalcone

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₁₄O₅ | [1] |

| Molecular Weight | 286.28 g/mol | [1] |

| CAS Number | 94344-54-4 | |

| Appearance | Orange powder | |

| Melting Point | >175°C (decomposition) | |

| Solubility | Soluble in DMSO, acetone, chloroform, dichloromethane, and ethyl acetate. Slightly soluble in methanol. |

Table 2: Spectroscopic Data of Sappanchalcone

| Spectroscopic Technique | Key Data and Observations | Reference(s) |

| ¹H-NMR | Data confirms the presence of aromatic protons, a methoxy group, and vinylic protons characteristic of the chalcone scaffold. | |

| ¹³C-NMR | Spectral data reveals the carbon skeleton, including signals for the carbonyl carbon, aromatic carbons, and the α,β-unsaturated system. | |

| Infrared (IR) Spectroscopy | Characteristic absorption bands indicate the presence of hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) functional groups. | |

| Mass Spectrometry (MS) | The molecular ion peak corresponds to the calculated molecular weight of Sappanchalcone. |

Biological Activities and Signaling Pathways

Sappanchalcone exhibits a wide spectrum of biological activities, making it a compound of significant interest for therapeutic applications.

Anti-inflammatory Activity

Sappanchalcone has demonstrated potent anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. This activity is partly attributed to its ability to inhibit the NF-κB signaling pathway.

Antioxidant Activity

As a phenolic compound, Sappanchalcone possesses significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress, which is implicated in the pathogenesis of numerous diseases.

Anticancer Activity

A substantial body of research has focused on the anticancer potential of Sappanchalcone. It has been shown to inhibit the growth of various cancer cell lines, including human oral cancer cells. The primary mechanism of its anticancer action is the induction of apoptosis.

Sappanchalcone-induced apoptosis is mediated through the modulation of several key signaling pathways:

-

p53-Dependent Mitochondrial Pathway: Sappanchalcone upregulates the expression of the tumor suppressor protein p53. This leads to an increased Bax/Bcl-2 ratio, promoting the release of cytochrome c from the mitochondria and subsequent activation of caspases-9 and -3.

-

MAPK Pathway: It activates the p38, ERK, and JNK mitogen-activated protein kinase (MAPK) pathways, which are involved in transmitting extracellular signals to the nucleus to regulate gene expression related to apoptosis and cell survival.

-

NF-κB Pathway: Sappanchalcone inhibits the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses and cell survival. Inhibition of NF-κB contributes to the pro-apoptotic effects of Sappanchalcone.

Anti-allergic Activity

Sappanchalcone has also been reported to possess anti-allergic properties, with studies showing its inhibitory effect on the release of β-hexosaminidase, a marker of degranulation in mast cells.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the biological activities of Sappanchalcone.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

-

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of Sappanchalcone (typically dissolved in DMSO and diluted in culture medium) for a specific duration (e.g., 24, 48, or 72 hours). Control wells receive the vehicle (DMSO) alone.

-

MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours at 37°C.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent such as DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Cell viability is calculated as a percentage of the control, and the IC₅₀ (half-maximal inhibitory concentration) value is determined.

-

Analysis of Protein Expression (Western Blotting)

Western blotting is used to detect specific proteins in a sample and to semi-quantify their expression levels.

-

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

-

Methodology:

-

Protein Extraction: Cells treated with Sappanchalcone are lysed to extract total protein. Protein concentration is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are loaded onto an SDS-polyacrylamide gel and separated by electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., p53, Bax, Bcl-2, cleaved caspase-3, phospho-p38, etc.) overnight at 4°C.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: The intensity of the bands is quantified using densitometry software, and protein expression levels are normalized to a loading control (e.g., β-actin or GAPDH).

-

Visualization of Signaling Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by Sappanchalcone.

Caption: p53-Dependent Mitochondrial Apoptosis Pathway Induced by Sappanchalcone.

Caption: MAPK and NF-κB Signaling Pathways Modulated by Sappanchalcone.

Experimental Workflows

The following diagrams outline the workflows for the key experimental protocols.

Caption: Experimental Workflow for the MTT Assay.

Caption: Experimental Workflow for Western Blotting.

Conclusion

Sappanchalcone is a natural chalcone with a well-defined chemical structure and a compelling profile of biological activities. Its anti-inflammatory, antioxidant, and particularly its anticancer effects, mediated through the modulation of critical signaling pathways such as p53, MAPK, and NF-κB, underscore its therapeutic potential. The experimental protocols detailed herein provide a foundation for further investigation into its mechanisms of action. This technical guide consolidates the current knowledge on Sappanchalcone, offering a valuable resource to drive future research and development in the quest for novel therapeutic agents.

References

The Botanical Treasury: A Technical Guide to the Natural Sourcing and Isolation of Sappanchalcone from Caesalpinia sappan

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sourcing, isolation, and purification of Sappanchalcone, a bioactive chalcone derived from the heartwood of Caesalpinia sappan. The document details the experimental protocols for extraction and purification and presents quantitative data on extraction yields. Furthermore, it visualizes the isolation workflow and a key signaling pathway modulated by Sappanchalcone, offering a valuable resource for researchers in natural product chemistry and drug discovery.

Natural Source: Caesalpinia sappan (Sappanwood)

Sappanchalcone is a naturally occurring flavonoid found in the heartwood of Caesalpinia sappan L., a plant belonging to the Leguminosae family.[1] Commonly known as Sappanwood or Brazilwood, this plant is widely distributed in Southeast Asia.[2][3] The heartwood is a rich source of various phenolic compounds, including flavonoids, chalcones, and homoisoflavonoids.[2][4] Among these, Sappanchalcone is a significant bioactive constituent with demonstrated anti-inflammatory and other pharmacological properties. The heartwood is characterized by its red color, which is attributed to another major compound, brazilin.

Quantitative Data: Extraction Yields from Caesalpinia sappan Heartwood

The efficiency of extracting bioactive compounds from Caesalpinia sappan heartwood is influenced by the extraction method and solvent system used. The following table summarizes the yields of crude extracts obtained under various conditions. While specific yields for purified Sappanchalcone are not extensively reported, these extract yields provide a baseline for potential recovery.

| Extraction Method | Solvent System | Temperature | Extraction Time | Yield (%) | Reference |

| Accelerated Solvent Extraction | Ethanol/Water (3:1 w/w) | 60°C | 5 min | 9.16 | |

| Accelerated Solvent Extraction | Ethanol/Water (3:1 w/w) | 120°C | 5 min | 13.64 | |

| Accelerated Solvent Extraction | Ethanol/Water (3:1 w/w) | 180°C | 5 min | 16.18 | |

| Maceration | Methanol | Room Temp. | 7 days | Not Specified | |

| Maceration | Methanol/Dichloromethane (3:1) | Room Temp. | 7 days | Not Specified | |

| Maceration | Methanol/Dichloromethane (1:3) | Room Temp. | 7 days | Not Specified | |

| Reflux Extraction | 95% Ethanol | Reflux | 3 x (duration not specified) | Not Specified | |

| Boiling | Water | Boiling | Not Specified | Not Specified |

Experimental Protocols: Isolation and Purification of Sappanchalcone

The following is a synthesized protocol for the isolation and purification of Sappanchalcone from Caesalpinia sappan heartwood based on established methodologies.

Materials and Equipment

-

Dried heartwood of Caesalpinia sappan

-

Methanol (reagent grade)

-

95% Ethanol

-

n-Hexane

-

Dichloromethane

-

Ethyl acetate

-

Silica gel (for column chromatography)

-

Sephadex LH-20

-

Rotary evaporator

-

Chromatography columns

-

Thin Layer Chromatography (TLC) plates

-

NMR spectrometer

-

Mass spectrometer

Step-by-Step Protocol

-

Preparation of Plant Material : The dried heartwood of Caesalpinia sappan is pulverized into a coarse powder to increase the surface area for extraction.

-

Solvent Extraction :

-

The powdered heartwood (e.g., 0.5 kg) is extracted with 95% ethanol (e.g., 3 x 1.5 L) under reflux. Alternatively, extraction can be performed with methanol.

-

The resulting filtrate is combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

-

Liquid-Liquid Partitioning (Fractionation) :

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate.

-

This fractionation separates compounds based on their polarity. Sappanchalcone is typically found in the more polar fractions like the ethyl acetate or chloroform/dichloromethane fraction.

-

-

Column Chromatography Purification :

-

The fraction containing Sappanchalcone (e.g., the ethyl acetate fraction) is subjected to repeated column chromatography.

-

Silica Gel Chromatography : The fraction is loaded onto a silica gel column and eluted with a solvent system such as a gradient of dichloromethane and methanol or dichloromethane and acetone.

-

Sephadex LH-20 Chromatography : Further purification can be achieved using a Sephadex LH-20 column to separate compounds based on size and polarity.

-

-

Purity Assessment and Structural Elucidation :

-

The purity of the isolated fractions is monitored by Thin Layer Chromatography (TLC).

-

The structure of the purified Sappanchalcone is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

-

Visualized Workflows and Signaling Pathways

Isolation Workflow of Sappanchalcone

References

- 1. Anti-inflammatory activity of sappanchalcone isolated from Caesalpinia sappan L. in a collagen-induced arthritis mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. phcogj.com [phcogj.com]

- 3. A Comprehensive Review on Bioactive Compounds Found in Caesalpinia sappan - PMC [pmc.ncbi.nlm.nih.gov]

- 4. phcogj.com [phcogj.com]

The Biosynthesis of Sappanchalcone: A Technical Guide for Researchers

For Immediate Release

This whitepaper provides an in-depth technical guide on the biosynthesis of Sappanchalcone, a significant bioactive chalcone found in Caesalpinia sappan L. The document is intended for researchers, scientists, and drug development professionals interested in the metabolic pathways of flavonoids and their potential applications.

Introduction to Sappanchalcone

Sappanchalcone is a chalcone, a type of flavonoid, predominantly found in the heartwood of Caesalpinia sappan, a plant with a long history of use in traditional medicine.[1][2] Chalcones are precursors for a wide variety of flavonoids and are known for their diverse biological activities.[1] Sappanchalcone, in particular, has garnered interest for its potential pharmacological properties. It is also considered a biosynthetic precursor to brazilin, another important compound found in Caesalpinia sappan.[1]

The Phenylpropanoid Pathway: The Foundation of Flavonoid Biosynthesis

The biosynthesis of Sappanchalcone, like all flavonoids, originates from the phenylpropanoid pathway. This fundamental metabolic route provides the primary precursors for a vast array of plant secondary metabolites. The initial steps involve the conversion of the aromatic amino acid L-phenylalanine into p-coumaroyl-CoA.

The key enzymes involved in this initial phase are:

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to form cinnamic acid.

-

Cinnamate-4-Hydroxylase (C4H): A cytochrome P450-dependent monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid.

-

4-Coumarate-CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

This p-coumaroyl-CoA molecule serves as a crucial branching point, leading into the flavonoid biosynthetic pathway.

Core Chalcone Biosynthesis: The Role of Chalcone Synthase

The entry point into the flavonoid pathway is catalyzed by the enzyme Chalcone Synthase (CHS) . This enzyme performs a sequential condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA. Malonyl-CoA is derived from the carboxylation of acetyl-CoA by acetyl-CoA carboxylase.

The reaction catalyzed by CHS results in the formation of a tetraketide intermediate, which then undergoes intramolecular cyclization and aromatization to yield naringenin chalcone (4,2',4',6'-tetrahydroxychalcone). Naringenin chalcone is the foundational scaffold for the vast majority of flavonoids, including Sappanchalcone.

Proposed Biosynthetic Pathway of Sappanchalcone

While the complete enzymatic pathway for the conversion of naringenin chalcone to Sappanchalcone in Caesalpinia sappan has not been fully elucidated, a plausible pathway can be proposed based on the known biochemistry of flavonoid modifications. The structure of Sappanchalcone (3,4,4'-trihydroxy-2'-methoxychalcone) suggests the involvement of specific hydroxylation and O-methylation steps.

The proposed pathway involves the following modifications to the chalcone backbone:

-

Hydroxylation: A specific Flavonoid Hydroxylase , likely a cytochrome P450 monooxygenase, would catalyze the hydroxylation of the B-ring at the 3' and 4' positions.

-

O-Methylation: An O-Methyltransferase (OMT) would then catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 2'-hydroxyl group of the A-ring.

The precise order of these hydroxylation and methylation steps is yet to be determined experimentally in Caesalpinia sappan.

Quantitative Data

Quantitative analysis of flavonoid content in Caesalpinia sappan provides insights into the metabolic investment in these compounds. While specific quantitative data for Sappanchalcone is limited in the reviewed literature, total flavonoid content has been reported for various parts of the plant.

| Plant Part | Extraction Method | Total Flavonoid Content (% w/w) | Reference |

| Wood | Not specified | 0.2370 | [3] |

| Leaves | Maceration (Methanol) | 1.0318 mg QE/g extract | |

| Bark | Maceration (Ethyl Acetate) | 0.170 mg QE/100g | |

| Seeds | Maceration (Ethyl Acetate) | 0.032 mg QE/100g | |

| Leaves | Maceration (Ethyl Acetate) | 0.147 mg QE/100g | |

| Wood | Infundation | 0.1902 | |

| Wood | Maceration | 0.0539 |

QE = Quercetin Equivalents

Experimental Protocols

Determination of Total Flavonoid Content (Spectrophotometric Method)

This protocol is adapted from methods used for the quantitative analysis of flavonoids in Caesalpinia sappan.

Principle: This method is based on the formation of a stable complex between aluminum chloride (AlCl₃) and the C-4 keto group and either the C-3 or C-5 hydroxyl group of flavones and flavonols. The absorbance of this complex is measured spectrophotometrically.

Materials:

-

Plant extract of Caesalpinia sappan

-

Quercetin (standard)

-

Methanol or Ethanol (95%)

-

10% Aluminum chloride (AlCl₃) solution

-

1 M Potassium acetate (CH₃COOK) solution

-

Distilled water

-

UV-Vis Spectrophotometer

Procedure:

-

Standard Curve Preparation: a. Prepare a stock solution of quercetin (e.g., 1 mg/mL) in methanol. b. Prepare a series of dilutions of the quercetin stock solution to create a standard curve (e.g., 10, 20, 40, 60, 80, 100 µg/mL). c. To 1 mL of each standard dilution, add 0.5 mL of 10% AlCl₃, 0.5 mL of 1 M potassium acetate, and 3 mL of distilled water. d. Incubate the mixture at room temperature for 30 minutes. e. Measure the absorbance at the wavelength of maximum absorption (typically around 415-435 nm). f. Plot the absorbance versus concentration to generate a standard curve.

-

Sample Analysis: a. Prepare an extract of the Caesalpinia sappan plant material. b. To 1 mL of the plant extract, add the reagents as described in step 1c. c. Incubate the mixture under the same conditions as the standards. d. Measure the absorbance at the same wavelength used for the standard curve. e. Determine the total flavonoid content of the sample by comparing its absorbance to the standard curve. The results are typically expressed as mg of quercetin equivalents per gram of dry weight of the plant material (mg QE/g DW).

Chalcone Synthase (CHS) Enzyme Assay

This protocol provides a general method for assaying the activity of Chalcone Synthase, which can be adapted for CHS isolated from Caesalpinia sappan.

Principle: The activity of CHS is determined by measuring the formation of naringenin chalcone from its substrates, p-coumaroyl-CoA and malonyl-CoA. The product is typically quantified using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Purified or partially purified CHS enzyme extract from Caesalpinia sappan.

-

p-Coumaroyl-CoA

-

[¹⁴C]-Malonyl-CoA (for radiometric assay) or unlabeled malonyl-CoA (for HPLC-UV assay)

-

Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5, containing 1 mM dithiothreitol)

-

Stopping solution (e.g., 20% acetic acid in methanol)

-

Ethyl acetate

-

HPLC system with a C18 column and a UV detector

Procedure:

-

Reaction Setup: a. Prepare a reaction mixture containing the reaction buffer, p-coumaroyl-CoA, and malonyl-CoA. b. Pre-incubate the reaction mixture at the optimal temperature for the enzyme (typically 30°C). c. Initiate the reaction by adding the CHS enzyme extract.

-

Incubation: a. Incubate the reaction for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Reaction Termination and Extraction: a. Stop the reaction by adding the stopping solution. b. Extract the chalcone product with an equal volume of ethyl acetate. c. Centrifuge to separate the phases and collect the upper ethyl acetate phase. d. Evaporate the ethyl acetate to dryness under a stream of nitrogen.

-

Quantification: a. Resuspend the dried extract in a suitable solvent (e.g., methanol). b. Analyze the sample by HPLC. c. Identify and quantify the naringenin chalcone peak by comparing its retention time and UV spectrum to an authentic standard. d. Calculate the enzyme activity based on the amount of product formed per unit time per amount of protein.

Future Directions

The biosynthesis of Sappanchalcone in Caesalpinia sappan presents several avenues for future research. The identification and characterization of the specific flavonoid hydroxylases and O-methyltransferases involved in its formation are critical next steps. Transcriptome analysis of Caesalpinia sappan tissues with high Sappanchalcone content could reveal candidate genes for these enzymes. Subsequent functional characterization of these enzymes through in vitro assays would confirm their roles in the pathway. Furthermore, a detailed quantitative analysis of Sappanchalcone and its biosynthetic intermediates in different tissues and at various developmental stages of the plant would provide a more complete understanding of the regulation of its production. This knowledge will be invaluable for metabolic engineering efforts aimed at enhancing the production of this and other valuable flavonoids.

References

A Technical Guide to Sappanchalcone: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sappanchalcone is a prominent chalcone, a class of open-chain flavonoids, isolated primarily from the heartwood of Caesalpinia sappan L.[1][2][3]. As a bioactive phytochemical, it is the subject of extensive research for its wide array of pharmacological activities, including anti-inflammatory, anticancer, and anti-allergic properties.[4][5]. This technical guide provides a comprehensive overview of the physical and chemical characteristics of sappanchalcone, its known biological activities with associated signaling pathways, and detailed experimental protocols for its study.

Physical and Chemical Characteristics

Sappanchalcone, systematically named (E)-3-(3,4-dihydroxyphenyl)-1-(4-hydroxy-2-methoxyphenyl)prop-2-en-1-one, is recognized by its distinct orange or yellow crystalline powder form. Its structural and physical properties are fundamental to its biological function and solubility, which are critical parameters for experimental design and drug development.

Data Summary

The core physical and chemical data for sappanchalcone are summarized in the table below for ease of reference.

| Property | Value | References |

| IUPAC Name | (E)-3-(3,4-dihydroxyphenyl)-1-(4-hydroxy-2-methoxyphenyl)prop-2-en-1-one | |

| Molecular Formula | C₁₆H₁₄O₅ | |

| Molecular Weight | 286.28 g/mol | |

| CAS Number | 94344-54-4 | |

| Appearance | Orange to yellow powder/solid | |

| Melting Point | >175°C (with decomposition) | |

| Solubility | Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate; Slightly soluble in Methanol | |

| Storage (Powder) | -20°C for up to 3 years | |

| Storage (In Solvent) | -80°C for up to 1 year | |

| Natural Source | Heartwood of Caesalpinia sappan L. |

Biological Activities and Signaling Pathways

Sappanchalcone exhibits a range of biological effects by modulating key cellular signaling pathways. Its potential as a therapeutic agent stems from its ability to influence inflammation, apoptosis, and allergic responses.

Anticancer Activity

Sappanchalcone has demonstrated significant potential in oncology research by inducing apoptosis (programmed cell death) and inhibiting cell cycle progression in various cancer cell lines.

-

Oral Cancer: In human oral cancer cells, sappanchalcone induces apoptosis through a multi-pathway mechanism. It activates the p53-dependent mitochondrial pathway, characterized by an upregulation of Bax and downregulation of Bcl-2, leading to cytochrome c release and the activation of caspase-9 and -3.. Concurrently, it activates MAPKs (p38, ERK, JNK) and the NF-κB signaling pathway, which collectively contribute to growth inhibition and apoptosis..

-

Colon Cancer: In human colon cancer cells (HCT116 and SW480), sappanchalcone's apoptotic action is multifaceted. It triggers a p53-dependent, caspase-mediated pathway in wild-type p53 cells.. It also initiates a caspase-independent mechanism in both wild-type and mutant p53 cells by increasing reactive oxygen species (ROS) levels, which leads to the release and nuclear translocation of Apoptosis-Inducing Factor (AIF)..

Anti-inflammatory Activity

Sappanchalcone demonstrates potent anti-inflammatory effects, making it a candidate for treating inflammatory conditions like rheumatoid arthritis.. In a collagen-induced arthritis (CIA) mouse model, administration of sappanchalcone significantly reduced paw swelling and arthritis severity.. The mechanism involves the suppression of key pro-inflammatory cytokines; serum levels of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) were significantly lowered in treated mice..

Experimental Protocols

The following sections detail generalized methodologies for the isolation, purification, and biological evaluation of sappanchalcone based on published studies.

Protocol: Isolation and Purification of Sappanchalcone

This protocol outlines the general steps for extracting and purifying sappanchalcone from its natural source.

-

Extraction: The dried heartwood of Caesalpinia sappan L. is pulverized and subjected to extraction with methanol (MeOH).

-

Fractionation: The crude methanolic extract is concentrated under reduced pressure. The residue is then partitioned between solvents. A common method involves using a chloroform or methylene chloride fraction to isolate less polar compounds like sappanchalcone..

-

Chromatography: The active fraction (e.g., chloroform fraction) is subjected to repeated column chromatography.

-

Silica Gel Chromatography: The fraction is loaded onto a silica gel column and eluted with a solvent gradient system (e.g., methylene chloride/methanol) to separate compounds based on polarity..

-

Size-Exclusion Chromatography: Further purification can be achieved using Sephadex LH-20 chromatography to separate molecules by size..

-

-

Identification and Characterization: The purity and identity of the isolated sappanchalcone are confirmed using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy..

Protocol: In Vivo Anti-inflammatory Assessment (Collagen-Induced Arthritis Model)

This protocol describes a workflow for evaluating the anti-inflammatory efficacy of sappanchalcone in a mouse model of rheumatoid arthritis.

-

Animal Model: Male DBA/1J mice (7-8 weeks old) are typically used as they are highly susceptible to CIA..

-

Induction of Arthritis:

-

Day 0: Mice are immunized with an emulsion of type II collagen (e.g., bovine or chick) and Complete Freund's Adjuvant (CFA) via subcutaneous injection at the base of the tail..

-

Day 21: A booster injection of type II collagen emulsified with Incomplete Freund's Adjuvant (IFA) is administered..

-

-

Treatment: Following the booster injection or at the onset of symptoms, mice are divided into groups (n=10 per group): a control group (vehicle), a sappanchalcone-treated group (e.g., 10 mg/kg), and a positive control group (e.g., methotrexate).. Treatment is typically administered daily via oral gavage or intraperitoneal injection.

-

Assessment:

-

Clinical Scoring: Paw swelling and arthritis severity are monitored and scored regularly (e.g., 2-3 times per week) for several weeks.

-

Radiographic & Histological Analysis: At the end of the study, joint tissues are harvested for radiographic imaging (to assess bone mineral density) and histomorphometric analysis (to assess joint destruction and inflammation)..

-

Cytokine Analysis: Blood is collected to measure serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA..

-

Protocol: In Vitro Apoptosis Induction Assay

This protocol provides a workflow for assessing the pro-apoptotic effects of sappanchalcone on cancer cells.

-

Cell Culture: Select appropriate cancer cell lines (e.g., human oral cancer cells or colon cancer cell lines HCT116 and SW480). Culture cells in a suitable medium in 96-well plates (for viability assays) or larger plates (for protein analysis) to achieve optimal confluency.

-

Treatment: Treat cells with varying concentrations of sappanchalcone for a specified duration (e.g., 24 or 48 hours). Include a vehicle-treated control group.

-

Cell Viability/Proliferation Assay (MTT Assay):

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 1-4 hours..

-

Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product..

-

Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals..

-

Measure the absorbance at ~570 nm using a microplate reader to quantify cell viability..

-

-

Apoptosis Analysis (Flow Cytometry):

-

Harvest cells and stain with Annexin V-FITC and Propidium Iodide (PI).

-

Analyze the cell population using a flow cytometer to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

-

Protein Analysis (Western Blotting):

-

Lyse treated cells to extract total protein..

-

Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Probe the membrane with primary antibodies specific for key apoptosis-related proteins (e.g., p53, Bax, Bcl-2, cleaved caspase-3, cleaved PARP, p-p38, p-JNK)..

-

Use corresponding secondary antibodies and an ECL detection system to visualize protein bands..

-

References

- 1. Anti-inflammatory activity of sappanchalcone isolated from Caesalpinia sappan L. in a collagen-induced arthritis mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. phcogj.com [phcogj.com]

- 3. [Sappanchalcone from Caesalpinia sappan L., the proposed biosynthetic precursor of brazilin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Unlocking the therapeutic mechanism of Caesalpinia sappan: a comprehensive review of its antioxidant and anti-cancer properties, ethnopharmacology, and phytochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Unlocking the therapeutic mechanism of Caesalpinia sappan: a comprehensive review of its antioxidant and anti-cancer properties, ethnopharmacology, and phytochemistry [frontiersin.org]

Solubility profile of Sappanchalcone in various solvents.

For Researchers, Scientists, and Drug Development Professionals

Abstract: Sappanchalcone, a chalcone isolated from the heartwood of Caesalpinia sappan L., has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-allergic, and anti-cancer properties. A thorough understanding of its solubility in various solvents is paramount for advancing its research and development, from initial in vitro screening to formulation and clinical application. This technical guide provides a comprehensive overview of the known solubility characteristics of sappanchalcone, detailed experimental protocols for its quantitative solubility determination, and a visualization of key signaling pathways it modulates.

Solubility Profile of Sappanchalcone

Table 1: Qualitative Solubility of Sappanchalcone

| Solvent | Chemical Formula | Qualitative Solubility |

| Chloroform | CHCl₃ | Soluble[1][2] |

| Dichloromethane | CH₂Cl₂ | Soluble[1][2] |

| Ethyl Acetate | C₄H₈O₂ | Soluble[1] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆SO | Soluble |

| Acetone | C₃H₆O | Soluble |

Note: "Soluble" indicates that the compound dissolves in the specified solvent, but does not provide a quantitative measure of solubility.

Experimental Protocols for Quantitative Solubility Determination

To facilitate further research and development, this section outlines detailed methodologies for the quantitative determination of sappanchalcone solubility. These protocols are adapted from established methods for chalcones and other phenolic compounds.

2.1. Gravimetric Method (Shake-Flask Method)

The gravimetric method is a reliable technique for determining the thermodynamic solubility of a compound.

Materials and Equipment:

-

Sappanchalcone (pure solid)

-

Selected solvents (analytical grade)

-

Analytical balance (±0.0001 g)

-

Vials with airtight seals

-

Isothermal shaker or water bath with temperature control

-

Magnetic stirrer and stir bars

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Drying oven

Procedure:

-

Sample Preparation: Add an excess amount of sappanchalcone to a pre-weighed vial containing a known mass of the selected solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Seal the vial tightly and place it in an isothermal shaker or water bath set to the desired temperature. The mixture should be agitated vigorously for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Settling: After the equilibration period, cease agitation and allow the undissolved solid to settle for at least 2 hours, while maintaining the constant temperature.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe to prevent crystallization upon cooling. The syringe should be fitted with a syringe filter to remove any remaining solid particles.

-

Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed container. Weigh the container with the solution to determine the mass of the solution. Evaporate the solvent in a drying oven at a temperature below the solvent's boiling point and the decomposition temperature of sappanchalcone until a constant weight of the dried solute is achieved.

-

Calculation: The solubility can be expressed in various units, such as mg/mL or g/100 g of solvent.

-

Solubility ( g/100 g solvent): (Mass of dried sappanchalcone / Mass of solvent) x 100

-

Solubility (mg/mL): (Mass of dried sappanchalcone in mg) / (Volume of supernatant withdrawn in mL)

-

2.2. High-Performance Liquid Chromatography (HPLC) Method

HPLC is a sensitive and accurate method for determining the concentration of a solute in a saturated solution.

Materials and Equipment:

-

HPLC system with a UV-Vis detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Sappanchalcone (pure solid for standard preparation)

-

Mobile phase solvents (e.g., methanol, acetonitrile, water with 0.1% formic acid)

-

Filtration apparatus for mobile phase and samples

Procedure:

-

Preparation of Saturated Solution: Follow steps 1-3 of the Gravimetric Method.

-

Sample Preparation for HPLC: Withdraw an aliquot of the clear supernatant and dilute it with the mobile phase to a concentration that falls within the linear range of the calibration curve.

-

Preparation of Standard Solutions: Prepare a stock solution of sappanchalcone of known concentration in the mobile phase. From the stock solution, prepare a series of standard solutions of decreasing concentrations to construct a calibration curve.

-

Chromatographic Conditions (Example):

-

Mobile Phase: A gradient of methanol and water (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection Wavelength: Determined by measuring the UV-Vis spectrum of sappanchalcone (typically in the range of 300-400 nm for chalcones).

-

Injection Volume: 10 µL.

-

-

Analysis: Inject the standard solutions and the diluted sample solution into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of sappanchalcone in the diluted sample from the calibration curve and calculate the original concentration in the saturated solution by accounting for the dilution factor.

2.3. UV-Vis Spectrophotometry Method

This method is a simpler and faster alternative to HPLC, suitable for preliminary or high-throughput solubility screening.

Materials and Equipment:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Sappanchalcone (pure solid)

-

Solvents of interest

Procedure:

-

Determine Maximum Wavelength (λmax): Prepare a dilute solution of sappanchalcone in the solvent of interest and scan its absorbance across the UV-Vis spectrum to identify the wavelength of maximum absorbance (λmax).

-

Prepare Standard Solutions: Create a series of standard solutions of sappanchalcone with known concentrations in the chosen solvent.

-

Generate Calibration Curve: Measure the absorbance of each standard solution at the λmax and plot absorbance versus concentration to create a Beer-Lambert law calibration curve.

-

Prepare and Analyze Saturated Solution: Prepare a saturated solution as described in steps 1-3 of the Gravimetric Method. Withdraw a filtered aliquot of the supernatant and dilute it with the solvent to an absorbance value that falls within the linear range of the calibration curve.

-

Calculate Solubility: Measure the absorbance of the diluted sample at λmax. Use the calibration curve to determine the concentration of the diluted sample and then calculate the concentration of the original saturated solution, accounting for the dilution.

Key Signaling Pathways Modulated by Sappanchalcone

Sappanchalcone exerts its biological effects by modulating several key signaling pathways. The following diagrams illustrate these pathways.

References

Sappanchalcone: A Technical Guide to its Biological Activities and Pharmacological Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sappanchalcone, a chalcone derived from the heartwood of Caesalpinia sappan Linn., has emerged as a promising natural compound with a diverse range of biological activities and pharmacological effects. This technical guide provides a comprehensive overview of the current scientific understanding of sappanchalcone, with a focus on its anti-inflammatory, anti-cancer, and bone-protective properties. This document is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this bioactive molecule.

Biological Activities and Pharmacological Effects

Sappanchalcone exhibits a spectrum of pharmacological effects, which are primarily attributed to its influence on key cellular signaling pathways. The most well-documented activities include its potent anti-inflammatory and anti-cancer effects, as well as its ability to protect against bone loss.

Anti-inflammatory Effects

Sappanchalcone has demonstrated significant anti-inflammatory properties, particularly in the context of rheumatoid arthritis. In a collagen-induced arthritis (CIA) mouse model, administration of sappanchalcone has been shown to reduce clinical arthritis severity and inflammatory paw edema.[1] This effect is associated with a significant decrease in the serum levels of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[1]

Anti-cancer Activity

Sappanchalcone has been shown to inhibit the growth of various cancer cells and induce apoptosis.[2] Its anti-cancer mechanism involves the activation of multiple signaling pathways, including the p53-dependent mitochondrial pathway and the mitogen-activated protein kinase (MAPK) pathways (p38, ERK, and JNK). Furthermore, sappanchalcone can modulate the nuclear factor-kappa B (NF-κB) signaling pathway, which is crucial in cancer cell survival and proliferation. Studies have shown that sappanchalcone's induction of apoptosis is mediated by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.

Bone Protective Effects

In addition to its anti-inflammatory effects in arthritis models, sappanchalcone has been observed to have direct bone-protective properties. In CIA mice, treatment with sappanchalcone helped preserve bone mineral density and the trabecular structure of the bone. This suggests a potential role for sappanchalcone in the management of inflammatory conditions associated with bone loss.

Quantitative Data

The following tables summarize the quantitative data available on the pharmacological effects of sappanchalcone.

Table 1: In Vivo Anti-inflammatory Effects of Sappanchalcone in a Collagen-Induced Arthritis (CIA) Mouse Model

| Parameter | Treatment Group | Dosage | Observation | Reference |

| Pro-inflammatory Cytokines | Sappanchalcone | 10 mg/kg | Significantly lower serum levels of TNF-α, IL-6, and IL-1β compared to control. | |

| Clinical Arthritis Severity | Sappanchalcone | 10 mg/kg | Significant reduction in clinical arthritis score. | |

| Inflammatory Paw Edema | Sappanchalcone | 10 mg/kg | Significant reduction in paw swelling. | |

| Bone Mineral Density | Sappanchalcone | 10 mg/kg | Preservation of bone mineral density. |

Table 2: In Vitro Anti-cancer Effects of Sappanchalcone

| Cell Line | Assay | Effect | Signaling Pathway Implicated | Reference |

| Human Oral Cancer Cells | Growth Inhibition & Apoptosis | Suppression of cell growth and induction of apoptosis. | p53, p38, ERK, JNK, NF-κB | |

| Human Colon Cancer Cells (HCT116 - p53 wild-type) | Apoptosis | Decreased proliferation and promotion of apoptosis. | p53-dependent caspase activation, ROS generation, AIF release | |

| Human Colon Cancer Cells (SW480 - p53 mutant) | Apoptosis | Increased ROS levels and AIF release (no p53-dependent caspase activation). | Caspase-independent mechanisms |

Signaling Pathways

The biological activities of sappanchalcone are mediated through its interaction with several key signaling pathways. The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the biological activities of sappanchalcone.

In Vitro Cytotoxicity and Apoptosis Assays

1. MTT Assay for Cell Viability

-

Objective: To determine the cytotoxic effect of sappanchalcone on cancer cells.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The intensity of the color is proportional to the number of viable cells.

-

Protocol Outline:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of sappanchalcone for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of sappanchalcone that inhibits 50% of cell growth).

-

2. Western Blot Analysis for Apoptosis-Related Proteins

-

Objective: To investigate the effect of sappanchalcone on the expression of proteins involved in apoptosis.

-

Principle: Western blotting is a technique used to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.

-

Protocol Outline:

-

Treat cancer cells with sappanchalcone for a specified time.

-

Lyse the cells to extract total protein.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p53, Bax, Bcl-2, cleaved caspase-3, PARP) and a loading control (e.g., β-actin or GAPDH).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine changes in protein expression levels.

-

In Vivo Anti-inflammatory Model

Collagen-Induced Arthritis (CIA) in Mice

-

Objective: To evaluate the in vivo anti-inflammatory and bone-protective effects of sappanchalcone.

-

Principle: The CIA model is a widely used animal model of rheumatoid arthritis. Immunization of susceptible mouse strains with type II collagen emulsified in Freund's adjuvant induces an autoimmune response that leads to joint inflammation, cartilage destruction, and bone erosion.

-

Protocol Outline:

-

Induction of Arthritis:

-

Male DBA/1J mice (8-10 weeks old) are typically used.

-

An initial immunization is performed by intradermal injection of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).

-

A booster immunization with type II collagen in Incomplete Freund's Adjuvant (IFA) is given 21 days after the primary immunization.

-

-

Treatment:

-

Once arthritis is established (typically around day 28-35), mice are randomly assigned to treatment groups (e.g., vehicle control, sappanchalcone, positive control like methotrexate).

-

Sappanchalcone (e.g., 10 mg/kg) is administered daily via oral gavage or intraperitoneal injection.

-

-

Assessment of Arthritis:

-

Clinical Scoring: Arthritis severity is monitored and scored based on the degree of erythema and swelling in the paws.

-

Paw Thickness: Paw swelling is measured using a digital caliper.

-

Histopathology: At the end of the study, joints are collected, fixed, decalcified, and stained (e.g., with H&E and Safranin O) to assess inflammation, cartilage damage, and bone erosion.

-

Cytokine Analysis: Blood is collected to measure the serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA.

-

Bone Mineral Density: Bone parameters can be analyzed using micro-computed tomography (μCT).

-

-

Conclusion

Sappanchalcone is a multifaceted natural compound with significant therapeutic potential, particularly in the areas of inflammation and oncology. Its ability to modulate key signaling pathways such as p53, NF-κB, and Nrf2/HO-1 underscores its diverse pharmacological effects. The data presented in this technical guide highlight the anti-inflammatory, anti-cancer, and bone-protective properties of sappanchalcone, providing a solid foundation for further research and development. Future studies should focus on elucidating the detailed molecular mechanisms, optimizing its delivery, and evaluating its safety and efficacy in more advanced preclinical and clinical settings. This will be crucial for translating the promising preclinical findings into novel therapeutic strategies for a range of human diseases.

References

Sappanchalcone: A Comprehensive Review of Preclinical Research

A Technical Guide for Researchers and Drug Development Professionals

Sappanchalcone, a chalcone derived from the heartwood of Caesalpinia sappan L., has emerged as a promising natural compound with a wide spectrum of pharmacological activities. Extensive in vitro and in vivo studies have highlighted its potent anti-inflammatory and anticancer properties, positioning it as a valuable candidate for further drug development. This technical guide provides an in-depth review of the existing preclinical research on sappanchalcone, with a focus on its mechanisms of action, experimental validation, and quantitative data.

In Vitro Studies: Unraveling the Molecular Mechanisms

A significant body of research has focused on elucidating the cellular and molecular mechanisms underlying the therapeutic effects of sappanchalcone in vitro. These studies have consistently demonstrated its ability to modulate key signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Anticancer Activity

Sappanchalcone has exhibited significant cytotoxic effects against various cancer cell lines.[1] Its pro-apoptotic activity is a cornerstone of its anticancer potential, with studies demonstrating its ability to induce programmed cell death through both caspase-dependent and independent pathways.[2][3]

In human oral cancer cells, sappanchalcone has been shown to suppress growth and induce apoptosis by activating p53-dependent mitochondrial pathways, as well as the p38, ERK, JNK, and NF-κB signaling cascades.[4] Treatment of oral cancer cells with sappanchalcone resulted in an increased cytosolic level of cytochrome c, downregulation of Bcl-2, upregulation of Bax and p53, activation of caspase-3 and -9, and cleavage of poly (ADP-ribose) polymerase (PARP).[4]

Furthermore, in human colon cancer cells (HCT116 and SW480), sappanchalcone has been observed to decrease proliferation and promote apoptosis. The compound triggers the phosphorylation of p53, leading to caspase activation and increased Bax expression in p53 wild-type HCT116 cells. Interestingly, in both p53 wild-type and mutant cells, sappanchalcone increases reactive oxygen species (ROS) levels and the release of apoptosis-inducing factor (AIF), indicating a multifaceted mechanism of action.

Table 1: In Vitro Anticancer Activity of Sappanchalcone

| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |

| Human oral cancer cells | Oral Cancer | MTT assay | Growth inhibition | Dose-dependent inhibition | |

| HCT116 | Colon Cancer | CCK-8 assay | Proliferation inhibition | Time- and concentration-dependent inhibition (10-50 µM) | |

| SW480 | Colon Cancer | CCK-8 assay | Proliferation inhibition | Time- and concentration-dependent inhibition (10-50 µM) | |

| HCT116 | Colon Cancer | Annexin V/PI staining | Apoptosis induction | Increased apoptosis | |

| SW480 | Colon Cancer | Annexin V/PI staining | Apoptosis induction | Increased apoptosis |

Anti-inflammatory Activity

Sappanchalcone has demonstrated potent anti-inflammatory effects in various in vitro models. It is known to inhibit the production of key inflammatory mediators. One of the primary mechanisms of its anti-inflammatory action is the suppression of prostaglandin E2 (PGE2) production by inhibiting the activity of the COX-2 enzyme. Studies have also shown that sappanchalcone can reduce the secretion of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.

Table 2: In Vitro Anti-inflammatory Activity of Sappanchalcone

| Cell Model | Stimulant | Key Mediator Inhibited | Mechanism | Reference |

| Macrophages (J774.1) | LPS | Nitric Oxide (NO), Prostaglandin E2 (PGE2) | - | |

| Macrophages (RAW 264.7) | LPS | IL-6 | - |

In Vivo Studies: Validation in Animal Models

The promising in vitro findings for sappanchalcone have been corroborated by several in vivo studies, particularly in the context of inflammatory diseases.

Anti-inflammatory and Anti-arthritic Effects

In a collagen-induced arthritis (CIA) mouse model, a well-established model for rheumatoid arthritis, administration of sappanchalcone (10 mg/kg) significantly reduced clinical arthritis scores and inflammatory edema in the paws. The treatment also helped in maintaining bone mineral density and the trabecular structure of the bones. Furthermore, serum levels of the pro-inflammatory cytokines TNF-α, IL-6, and IL-1β were significantly lower in the sappanchalcone-treated mice compared to the control group. These findings strongly suggest that sappanchalcone could be a valuable therapeutic agent for managing rheumatoid arthritis.

Table 3: In Vivo Anti-inflammatory Activity of Sappanchalcone in a Collagen-Induced Arthritis (CIA) Mouse Model

| Animal Model | Treatment | Dosage | Key Findings | Reference |

| Male DBA/1J mice | Sappanchalcone | 10 mg/kg | Reduced clinical arthritis and paw edema; Maintained bone mineral density; Decreased serum TNF-α, IL-6, and IL-1β | |

| Male DBA/1J mice | Methotrexate (standard drug) | 3 mg/kg | Similar anti-arthritic activity to sappanchalcone |

Experimental Protocols

To ensure the reproducibility and further investigation of sappanchalcone's effects, detailed experimental protocols are crucial.

Cell Proliferation Assay (MTT/CCK-8)

-

Cell Seeding: Plate cancer cells (e.g., HCT116, SW480) in 96-well plates at a specific density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of sappanchalcone (e.g., 10-50 µM) for different time points (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) should be included.

-

Reagent Addition: Add MTT or CCK-8 solution to each well and incubate for the recommended time to allow for the formation of formazan crystals or a colored product, respectively.

-

Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Western Blotting for Protein Expression Analysis

-

Cell Lysis: After treatment with sappanchalcone, wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bcl-2, Bax, p53, cleaved caspase-3, PARP, p-p38, p-ERK, p-JNK, IκB-α, p65) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Collagen-Induced Arthritis (CIA) Mouse Model

-

Animal Model: Use male DBA/1J mice, which are susceptible to CIA.

-

Induction of Arthritis: Emulsify bovine type II collagen with complete Freund's adjuvant and inject it intradermally at the base of the tail. A booster injection is typically given after a set period.

-

Treatment Groups: Divide the mice into control, sappanchalcone-treated (e.g., 10 mg/kg, administered orally or intraperitoneally), and a positive control group (e.g., methotrexate, 3 mg/kg).

-

Assessment:

-

Clinical Score: Monitor and score the severity of arthritis in the paws regularly.

-

Paw Swelling: Measure the paw thickness using a caliper.

-

Radiographic and Histomorphometric Analysis: At the end of the study, perform X-ray and histological analysis of the joints to assess bone and cartilage damage.

-

Cytokine Analysis: Collect blood samples to measure the serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways modulated by sappanchalcone and a typical experimental workflow.

Caption: Anticancer signaling pathways of Sappanchalcone.

Caption: Experimental workflow for Western Blotting.

Caption: Anti-inflammatory mechanism of Sappanchalcone.

Conclusion and Future Directions

The collective evidence from in vitro and in vivo studies strongly supports the therapeutic potential of sappanchalcone as an anti-inflammatory and anticancer agent. Its ability to modulate multiple, critical signaling pathways underscores its pleiotropic effects. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for future research.

Further investigations should focus on several key areas:

-

Pharmacokinetics and Bioavailability: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of sappanchalcone is essential for its development as a drug.

-

Safety and Toxicology: Comprehensive toxicological studies are required to establish a safe dosage range for potential clinical applications.

-

Combination Therapies: Exploring the synergistic effects of sappanchalcone with existing chemotherapeutic or anti-inflammatory drugs could lead to more effective treatment strategies.

-

Clinical Trials: Ultimately, well-designed clinical trials are necessary to validate the efficacy and safety of sappanchalcone in human subjects.

References

- 1. researchgate.net [researchgate.net]

- 2. Sappanchalcone, a flavonoid isolated from Caesalpinia sappan L., induces caspase-dependent and AIF-dependent apoptosis in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Mechanism of sappanchalcone-induced growth inhibition and apoptosis in human oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary research on the mechanism of action of Sappanchalcone.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sappanchalcone, a flavonoid compound isolated from the heartwood of Caesalpinia sappan L., has garnered significant scientific interest for its potent anti-inflammatory and anticancer properties. As a member of the chalcone family, its distinct chemical structure underpins a multifaceted mechanism of action, involving the modulation of key cellular signaling pathways implicated in inflammation and carcinogenesis. This technical guide provides a detailed examination of the molecular mechanisms through which Sappanchalcone exerts its therapeutic effects, supported by quantitative data, experimental methodologies, and visual pathway diagrams to facilitate a comprehensive understanding for research and development professionals.

Anticancer Activity: Induction of Apoptosis

Sappanchalcone has demonstrated significant cytotoxic effects against various cancer cell lines, primarily by inducing programmed cell death, or apoptosis. Its efficacy is particularly noted in colon and oral cancers, operating through both p53-dependent and independent pathways.

Quantitative Data: Cytotoxicity

The cytotoxic effect of Sappanchalcone has been quantified in human colon carcinoma cell lines, showing a differential response based on p53 mutation status.

| Cell Line | p53 Status | IC50 (48h Treatment) | Reference |

| HCT116 | Wild-Type | 37.33 µM | [1] |

| SW480 | Mutant | 54.23 µM | [1] |

Note: The IC50 value for oral cancer cell lines was not explicitly stated in the reviewed literature, although dose-dependent growth inhibition was confirmed.[2]

Signaling Pathways in Apoptosis

Sappanchalcone initiates apoptosis through a complex network of signaling events that converge on the activation of caspases and mitochondrial dysregulation.

A. Intrinsic (Mitochondrial) Pathway: In oral cancer cells, Sappanchalcone treatment leads to the upregulation of the pro-apoptotic protein Bax and the tumor suppressor p53, alongside the downregulation of the anti-apoptotic protein Bcl-2.[2] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane, leading to the release of cytochrome c into the cytosol.[2] This event is a critical initiation step for the intrinsic apoptotic cascade.

B. Caspase-Dependent and AIF-Dependent Mechanisms: In human colon cancer cells, Sappanchalcone's mechanism is twofold.

-

Caspase-Dependent: In p53 wild-type cells (HCT116), Sappanchalcone triggers the phosphorylation of p53. This leads to the activation of initiator caspases-8 and -9, and subsequently, executioner caspases-3 and -7, culminating in the cleavage of Poly (ADP-ribose) polymerase (PARP).

-

AIF-Dependent (Caspase-Independent): Sappanchalcone also induces the production of Reactive Oxygen Species (ROS) and the release of Apoptosis-Inducing Factor (AIF) from the mitochondria in both p53 wild-type and mutant cells. AIF translocates to the nucleus to induce chromatin condensation and DNA fragmentation in a caspase-independent manner.

C. Mitogen-Activated Protein Kinase (MAPK) and NF-κB Activation: A key aspect of Sappanchalcone's pro-apoptotic mechanism in oral cancer involves the activation of stress-related signaling pathways. It induces the phosphorylation, and thereby activation, of p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK). Concurrently, it promotes the activation of the transcription factor Nuclear Factor-kappa B (NF-κB) by inducing the degradation of its inhibitor, IκB-α, leading to the nuclear translocation of the p65 subunit. While NF-κB is often a pro-survival signal, in this context, its activation is integral to the apoptotic process, as pharmacological inhibition of the MAPK and NF-κB pathways reverses Sappanchalcone-induced apoptosis.

References

- 1. Sappanchalcone, a flavonoid isolated from Caesalpinia sappan L., induces caspase-dependent and AIF-dependent apoptosis in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of sappanchalcone-induced growth inhibition and apoptosis in human oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Sappanchalcone: A Comprehensive Technical Review of its Classification, Synthesis, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract